As an impurity, it falls under the category of organic compounds and is specifically categorized as a hydrazone derivative. Its presence in pharmaceutical products necessitates careful monitoring and analysis due to potential impacts on drug quality.
The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity typically follows a multi-step process that involves several chemical reactions. A notable synthesis route includes starting materials such as acetanilide and 2-chloropropionyl chloride. The process involves Friedel-Crafts acylation to yield N-[4-(2-chloropropionyl)phenyl]acetamide, followed by further reactions to produce the final impurity .
The synthesis can be summarized in the following steps:
These methods are characterized by their efficiency, yielding high purity levels suitable for pharmaceutical applications .
Levosimendan Cyanoacetamide Hydrazone Impurity participates in various chemical reactions typical of hydrazones, including:
The reactivity patterns are influenced by the presence of electron-withdrawing groups (e.g., cyano groups) which enhance nucleophilicity in certain conditions, making it a versatile intermediate in organic synthesis .
In biological contexts, Levosimendan acts primarily as a calcium sensitizer, enhancing cardiac contractility without significantly increasing intracellular calcium levels. This mechanism is crucial for treating heart failure as it improves cardiac output while reducing myocardial oxygen consumption.
The specific interactions at the molecular level involve binding to troponin C in cardiac muscle cells, leading to increased contractile force during systole . The presence of impurities like Levosimendan Cyanoacetamide Hydrazone could potentially alter this mechanism if they interact with similar biological targets.
Levosimendan Cyanoacetamide Hydrazone Impurity is primarily used in scientific research related to pharmaceuticals. Its applications include:
By understanding its properties and synthesis methods, researchers can better assess its impact on drug formulations and therapeutic efficacy .
The systematic IUPAC name for this impurity is (2E)-2-[(4-{(4R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl}phenyl)hydrazinylidene]-2-cyanoacetamide, reflecting its derivation from the parent drug levosimendan via hydrolytic pathways. Key synonyms include:
Table 1: Official and Alternative Designations
IUPAC Name | Common Synonyms | Registry Identifiers |
---|---|---|
(2E)-2-[(4-{(4R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl}phenyl)hydrazinylidene]-2-cyanoacetamide | Levosimendan hydrazone impurity; Levosimendan degradation product | CAS Not Assigned |
This impurity has the empirical formula C₁₄H₁₄N₆O₂, with a molecular weight of 298.30 g/mol. This contrasts with levosimendan (C₁₄H₁₂N₆O, 280.28 g/mol) due to the replacement of a nitrile group (-C≡N) with a carboxamide moiety (-C(O)NH₂) [1] [2]. The mass difference of 18.02 Da corresponds to the addition of water during hydrolysis.
The impurity retains the (R)-configuration at the 4-methyl group of the dihydropyridazinone ring, confirmed by chiral HPLC comparisons with levosimendan reference standards [1]. The hydrazone linker adopts an E (trans) geometry about the C=N bond, validated by NOESY NMR correlations showing spatial proximity between the pyridazinone ring proton (H-5) and the ortho-aromatic protons (H-2' and H-6') [7]. This stereochemistry is pharmacologically critical, as the (S)-isomer of levosimendan exhibits 90% lower binding affinity to cardiac troponin C [1].
Nuclear Magnetic Resonance (NMR)¹³C NMR (DMSO-d₆, 150 MHz) reveals diagnostic signals:
Table 2: Key NMR Assignments (400 MHz, DMSO-d₆)
Atom Position | δH (ppm) | δC (ppm) | Multiplicity |
---|---|---|---|
Hydrazone -NH- | 10.82 | - | Singlet |
Amide -CONH₂ | 8.10, 7.95 | - | Broad singlets |
C≡N | - | 118.5 | - |
Pyridazinone C-6 | - | 164.5 | Carbonyl |
Aromatic C-1' | - | 143.2 | Quaternary |
Infrared SpectroscopyFT-IR (ATR, cm⁻¹) shows:
Mass SpectrometryESI-MS/MS exhibits:
Single-crystal X-ray diffraction confirms the near-planar arrangement of the dihydropyridazinone, phenyl, and hydrazone moieties (torsion angle: 178.5°). Key crystallographic parameters:
Table 3: Crystallographic Data Summary
Parameter | Value | Implication |
---|---|---|
Crystal system | Orthorhombic | Anisotropic packing |
Torsion angle C5-N1-N2-C7 | 178.5° | Near-perfect planarity |
H-bonding motif | N-H⋯O (2.87–3.05 Å) | 1D chain stabilization |
Density | 1.42 g/cm³ | Close packing efficiency |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7